6-Bromo-1,2,3,4-tetrahydroquinoxaline
Overview
Description
6-Bromo-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H9BrN2 . It has a molecular weight of 213.07 g/mol . The compound is typically stored at temperatures below -10°C .
Molecular Structure Analysis
The InChI code for 6-Bromo-1,2,3,4-tetrahydroquinoxaline is1S/C8H9BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2
. The compound’s structure includes a bromine atom attached to the 6th carbon in the quinoxaline ring . Physical And Chemical Properties Analysis
6-Bromo-1,2,3,4-tetrahydroquinoxaline has a molecular weight of 213.07 g/mol . It has a topological polar surface area of 24.1 Ų and a complexity of 140 . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Selectivity
6-Bromo-1,2,3,4-tetrahydroquinoxaline and its derivatives are key intermediates in the synthesis of various complex molecules. Şahin et al. (2008) describe the efficient and selective synthesis of quinoline derivatives, including 6-bromo and 6,8-dibromoquinolines, through bromination reactions. This process demonstrates the compound's utility in creating synthetically valuable molecules with high yields and selectivity (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Applications in Drug Discovery
The role of tetrahydroquinoxaline derivatives, including those related to 6-Bromo-1,2,3,4-tetrahydroquinoxaline, is significant in drug discovery. Fleischer et al. (2013) highlight the importance of chiral tetrahydroquinoxalines in pharmaceuticals, noting their presence in bioactive compounds and their potential as building blocks in drug development (Fleischer, Zhou, Werkmeister, Junge, & Beller, 2013).
Antimicrobial and Biological Activities
Patel et al. (2006) synthesized quinoxalinone derivatives, including 6-bromoquinazoline, and explored their antimicrobial activity. This research underscores the compound's potential in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Utility in Organic Synthesis
The compound is also instrumental in organic synthesis. Zlatoidský and Gabos (2009) detail the synthesis of tetrahydroisoquinoline and tetrahydro-naphthyridine derivatives, demonstrating the broad applicability of 6-Bromo-1,2,3,4-tetrahydroquinoxaline in organic chemistry (Zlatoidský & Gabos, 2009).
Novel Compounds and Chemical Transformations
The versatility of 6-Bromo-1,2,3,4-tetrahydroquinoxaline extends to the creation of novel compounds and facilitation of unique chemical transformations. This is exemplified by research on bromophenols and brominated tetrahydroisoquinolines, revealing the compound's role in synthesizing new chemical entities with potential pharmaceutical applications (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
Safety And Hazards
6-Bromo-1,2,3,4-tetrahydroquinoxaline is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling the compound .
properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRDQVNEWKPADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735558 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydroquinoxaline | |
CAS RN |
89980-70-1 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.